molecular formula C10H12N2O2 B3848657 N-[(E)-benzylideneamino]-2-hydroxypropanamide

N-[(E)-benzylideneamino]-2-hydroxypropanamide

Cat. No.: B3848657
M. Wt: 192.21 g/mol
InChI Key: JVJFSRJUECUBSY-YRNVUSSQSA-N
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Description

N-[(E)-benzylideneamino]-2-hydroxypropanamide is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(E)-benzylideneamino]-2-hydroxypropanamide typically involves the condensation reaction between benzaldehyde and 2-hydroxypropanamide. This reaction is a type of Schiff base formation, where the aldehyde group of benzaldehyde reacts with the amine group of 2-hydroxypropanamide under acidic or basic conditions to form the desired product.

Industrial Production Methods: In an industrial setting, the synthesis can be optimized by using catalysts to increase the reaction rate and yield. Green synthesis methods, such as using bimetallic reduced graphene oxide as a catalyst, have been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: N-[(E)-benzylideneamino]-2-hydroxypropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the primary amine and aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylidene group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed:

    Oxidation: Benzaldehyde oxides.

    Reduction: Benzylamine and 2-hydroxypropanamide.

    Substitution: Various substituted benzylidene derivatives.

Scientific Research Applications

N-[(E)-benzylideneamino]-2-hydroxypropanamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(E)-benzylideneamino]-2-hydroxypropanamide involves its interaction with various molecular targets. The Schiff base moiety allows it to form complexes with metal ions, which can then interact with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial or antifungal effects .

Comparison with Similar Compounds

  • N-benzylideneaniline
  • N-(pyridin-2-yl)amides
  • 3-bromoimidazo[1,2-a]pyridines

Comparison: N-[(E)-benzylideneamino]-2-hydroxypropanamide is unique due to its hydroxyl group, which can participate in additional hydrogen bonding and increase its solubility in water. This makes it more versatile in biological applications compared to other similar Schiff bases .

Properties

IUPAC Name

N-[(E)-benzylideneamino]-2-hydroxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-8(13)10(14)12-11-7-9-5-3-2-4-6-9/h2-8,13H,1H3,(H,12,14)/b11-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJFSRJUECUBSY-YRNVUSSQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN=CC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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